molecular formula C13H21NO3 B6215255 tert-butyl (4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate CAS No. 2751602-90-9

tert-butyl (4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B6215255
CAS No.: 2751602-90-9
M. Wt: 239.3
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Description

tert-Butyl (4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, an ethynyl group, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate typically involves the formation of the oxazolidine ring followed by the introduction of the ethynyl and tert-butyl groups. One common method involves the reaction of an appropriate amino alcohol with a carboxylic acid derivative under conditions that promote ring closure to form the oxazolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of flow microreactor systems, which have been shown to be efficient and sustainable for the synthesis of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form various oxidized derivatives.

    Reduction: The oxazolidine ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones, while reduction of the oxazolidine ring can yield amines .

Scientific Research Applications

tert-Butyl (4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The ethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the tert-butyl group, ethynyl group, and oxazolidine ring in a single molecule makes this compound unique. This structural arrangement provides a balance of steric hindrance, electronic effects, and reactivity that is not commonly found in other compounds .

Properties

CAS No.

2751602-90-9

Molecular Formula

C13H21NO3

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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